molecular formula C19H41N3O B1389067 3-(Hexadecylamino)propanohydrazide CAS No. 1040689-30-2

3-(Hexadecylamino)propanohydrazide

Cat. No. B1389067
CAS RN: 1040689-30-2
M. Wt: 327.5 g/mol
InChI Key: KHSXKEPDXGJZMR-UHFFFAOYSA-N
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Description

3-(Hexadecylamino)propanohydrazide, also known as C16-hydrazide, is an organic compound used in scientific research. It has a molecular formula of C19H41N3O and a molecular weight of 327.55 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Hexadecylamino)propanohydrazide are not detailed in the search results. Its molecular weight is 327.55 , but other properties like melting point, boiling point, density, etc., were not found.

Scientific Research Applications

Proteomics Research

3-(Hexadecylamino)propanohydrazide: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. This compound is used as a biochemical tool to isolate and analyze protein complexes, helping researchers understand protein interactions and modifications that may occur in biological systems .

Biopharma Production

Lastly, the compound’s role in biopharma production should not be overlooked. It may be used in the synthesis of pharmaceuticals where precise molecular modifications are required to achieve desired therapeutic effects .

properties

IUPAC Name

3-(hexadecylamino)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H41N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-21-18-16-19(23)22-20/h21H,2-18,20H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSXKEPDXGJZMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H41N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hexadecylamino)propanohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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